![molecular formula C10H9BrF3N B13482859 2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 2-position and a trifluoromethylcyclobutyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: The trifluoromethylcyclobutyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylcyclobutyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl group.
6-(Trifluoromethyl)pyridine: Similar structure but lacks both the bromine and cyclobutyl groups.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.
Uniqueness
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the bromine and trifluoromethylcyclobutyl groups, which confer distinct chemical and biological properties
Biological Activity
2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine (CAS No. 2758004-91-8) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a bromine atom and a trifluoromethyl group attached to a pyridine ring, which enhances its reactivity and interaction with biological targets. The molecular formula is C9H8BrF3N.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group may enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the pyridine class, suggesting potential anti-mycobacterial activity. For instance, derivatives with similar structures have shown significant inhibition against Mycobacterium tuberculosis with MIC values as low as 0.05 μg/mL, indicating that modifications in the pyridine structure can lead to enhanced potency against bacterial strains .
Anti-Cancer Potential
Compounds containing pyridine rings have been investigated for their anti-cancer properties. A study highlighted that certain pyridine derivatives exhibited selective inhibition against various cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of halogen substituents could significantly influence the potency of these compounds .
Study on Anti-Tubercular Activity
In a study focusing on imidazo[1,2-a]pyridine amides, several compounds were synthesized and evaluated for their anti-tubercular activity. The most potent compound displayed an MIC of 0.05 μg/mL, significantly outperforming standard treatments like ethambutol . This suggests that similar modifications in this compound could yield derivatives with enhanced therapeutic efficacy.
Evaluation of Kinase Inhibitors
Another study reviewed substituted pyrazole-based kinase inhibitors, noting that structural modifications could lead to compounds with high selectivity and potency against specific kinases involved in cancer progression . The findings suggest that exploring the kinase inhibition potential of this compound could be a fruitful avenue for future research.
Data Tables
Properties
Molecular Formula |
C10H9BrF3N |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9BrF3N/c11-8-4-1-3-7(15-8)9(5-2-6-9)10(12,13)14/h1,3-4H,2,5-6H2 |
InChI Key |
HATJCWMOERXPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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